molecular formula C18H16ClN3O5 B2719883 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941889-50-5

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2719883
CAS No.: 941889-50-5
M. Wt: 389.79
InChI Key: QLBJOAUZKZJIAL-UHFFFAOYSA-N
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Description

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a variety of functional groups, including a chloro group, a methoxy group, a nitro group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base.

    Pyrrolidinone Formation: The pyrrolidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amidation: The final step involves the formation of the amide bond between the pyrrolidinone-substituted benzene ring and the nitro-substituted benzene ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its derivatives can be used to study the effects of various functional groups on biological activity.

    Chemical Biology: It can serve as a probe to investigate biological pathways and molecular interactions.

    Industrial Applications: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a nitro group.

    2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-thiobenzamide: Similar structure but with a thiol group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly useful for specific applications in medicinal chemistry and chemical biology where the nitro group’s reactivity is advantageous.

Biological Activity

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15ClN2O4
  • Molecular Weight : 320.74 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the nitro group and the chloro substituent plays a significant role in modulating these interactions.

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase. This inhibition is facilitated through hydrogen bonding and hydrophobic interactions with the active site residues of these enzymes .
  • Receptor Modulation : The structural components, particularly the oxopyrrolidine moiety, may interact with various receptors, potentially affecting signaling pathways related to inflammation and cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring enhances inhibitory potency against targeted enzymes .
  • Pyrrolidine Influence : The oxopyrrolidine ring is crucial for maintaining the structural integrity required for optimal binding to biological targets.

Biological Activity Data

The following table summarizes relevant biological activities associated with this compound:

Activity TypeTarget Enzyme/ReceptorIC50 Value (μM)Reference
α-glucosidase Inhibitionα-glucosidase10.75 ± 0.52
α-amylase Inhibitionα-amylase0.90 ± 0.31
Anticancer ActivityVarious Cancer Cell LinesNot specified

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Antidiabetic Potential : A study demonstrated that derivatives similar to this compound exhibited significant antidiabetic effects through enzyme inhibition, leading to reduced glucose absorption in vitro and in vivo models .
  • Anticancer Research : Preliminary investigations suggest potential anticancer properties, although specific mechanisms remain to be elucidated through further research.

Properties

IUPAC Name

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-27-16-9-11(4-7-15(16)21-8-2-3-17(21)23)20-18(24)13-6-5-12(22(25)26)10-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBJOAUZKZJIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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